

Ribasine (Grandiflorine): A Comprehensive Technical Overview

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Compound of Interest

Compound Name: Ribasine

Cat. No.: B1672137

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Abstract

This technical guide provides a detailed overview of **Ribasine**, a diterpenoid alkaloid also known by its synonym, Grandiflorine. The document consolidates the available chemical and physical data, clarifies the relationship between the two names, and presents general experimental methodologies relevant to its potential biological activities. While specific quantitative biological data and detailed experimental protocols for **Ribasine** (Grandiflorine) are not readily available in the public domain, this guide aims to serve as a foundational resource for researchers interested in this compound.

Introduction

Ribasine, which is synonymously known as Grandiflorine, is a naturally occurring diterpenoid alkaloid.^[1] The initial confusion in nomenclature has been resolved, with chemical databases confirming that **Ribasine** and Grandiflorine are identical compounds, sharing the same chemical formula, structure, and CAS Registry Number.^[1] This guide will henceforth refer to the compound as **Ribasine** (Grandiflorine). Diterpenoid alkaloids are a class of natural products known for their complex structures and diverse pharmacological activities.

Chemical and Physical Properties

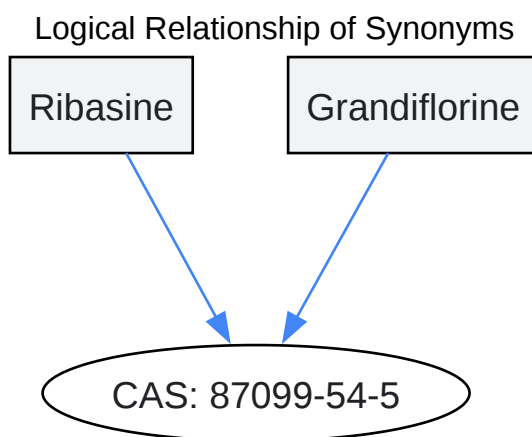
A summary of the key chemical and physical properties of **Ribasine** (Grandiflorine) is presented in Table 1. This data has been compiled from publicly available chemical databases.

Table 1: Chemical and Physical Properties of **Ribasine** (Grandiflorine)

Property	Value	Source
Molecular Formula	C ₂₀ H ₁₇ NO ₅	PubChem
Molecular Weight	351.35 g/mol	PubChem
CAS Number	87099-54-5	PubChem
IUPAC Name	6H-6a,14-Epoxy-1,3-dioxolo[4,5-i][1][2]dioxolo[3][4]indeno[2,1-c][5]benzazepine, 12,12a,13,14-tetrahydro-13-methyl-, (6aS,12aR,14S)-	MedKoo Biosciences
Synonyms	Grandiflorine, Limogine, Deoxyhimalayamine	MedKoo Biosciences, PubChem
Chemical Class	Diterpenoid Alkaloid	MedKoo Biosciences
Appearance	Not specified	
Solubility	Not specified	
Melting Point	Not specified	
Boiling Point	Not specified	

Relationship Between Ribasine and Grandiflorine

As established, "**Ribasine**" and "Grandiflorine" are synonyms for the same chemical entity. This relationship is depicted in the logical diagram below.



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Caption: Identity of **Ribasine** and Grandiflorine.

Isolation

The first reported isolation of a compound named "grandiflorine" was from the aerial parts of *Delphinium grandiflorum* L. A 1993 article in the *Journal of Integrative Plant Biology* by Li Cong-jun and Chen Di-hua describes the isolation and structure determination of this new alkaloid. While the detailed experimental protocol for this specific isolation is not available in the public search results, this publication serves as the primary reference for the natural source of the compound.

Biological Activity and Toxicology

There is a lack of specific quantitative data (e.g., IC_{50} , EC_{50} values) on the biological activity of **Ribasine** (Grandiflorine) in the public domain. MedKoo Biosciences describes Grandiflorine as a "toxic dorditerpenoid alkaloid," but specific LD_{50} values or detailed toxicology studies have not been identified.^[1]

General studies on diterpenoid alkaloids from *Delphinium* species suggest potential anti-inflammatory properties. However, these studies do not provide specific data for **Ribasine** (Grandiflorine).

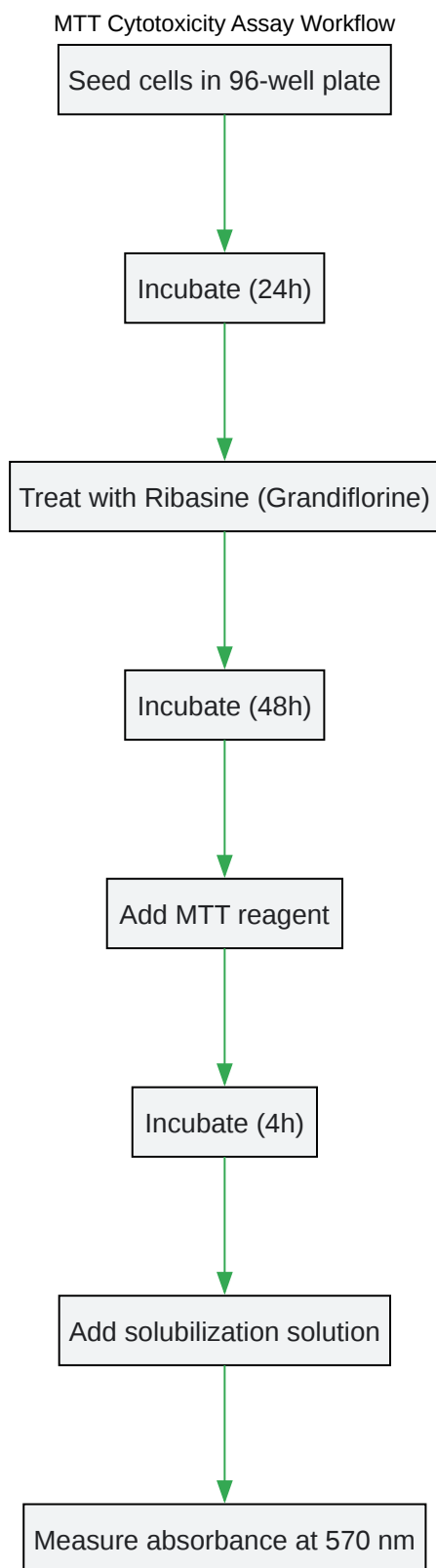
General Experimental Protocols

While specific experimental protocols for **Ribasine** (Grandiflorine) are not available, this section provides detailed methodologies for key experiments that would be relevant for evaluating its potential biological activities. These are generalized protocols and would require optimization for the specific compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on a cancer cell line.

Workflow Diagram:



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Caption: MTT assay for cytotoxicity assessment.

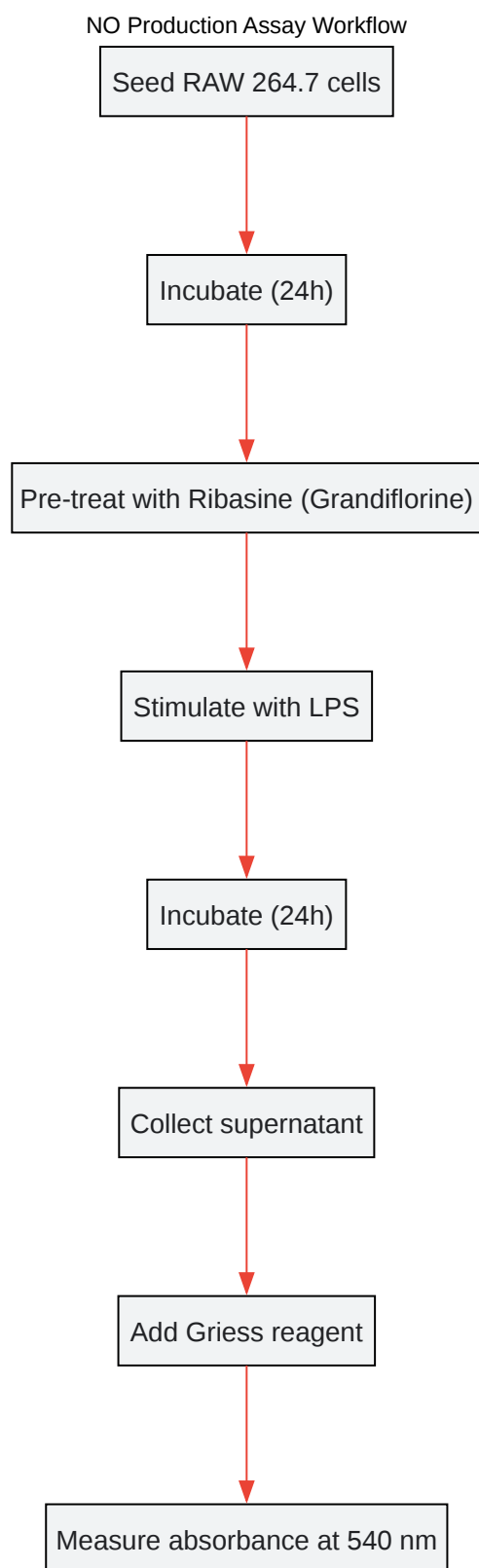
Protocol:

- **Cell Seeding:** Plate cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
- **Compound Treatment:** Prepare a stock solution of **Ribasine** (Grandiflorine) in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in cell culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known cytotoxic agent).
- **Incubation:** Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
- **MTT Addition:** Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- **Solubilization:** Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This protocol describes a method to assess the potential anti-inflammatory activity of a compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Workflow Diagram:



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Caption: Nitric oxide production assay workflow.

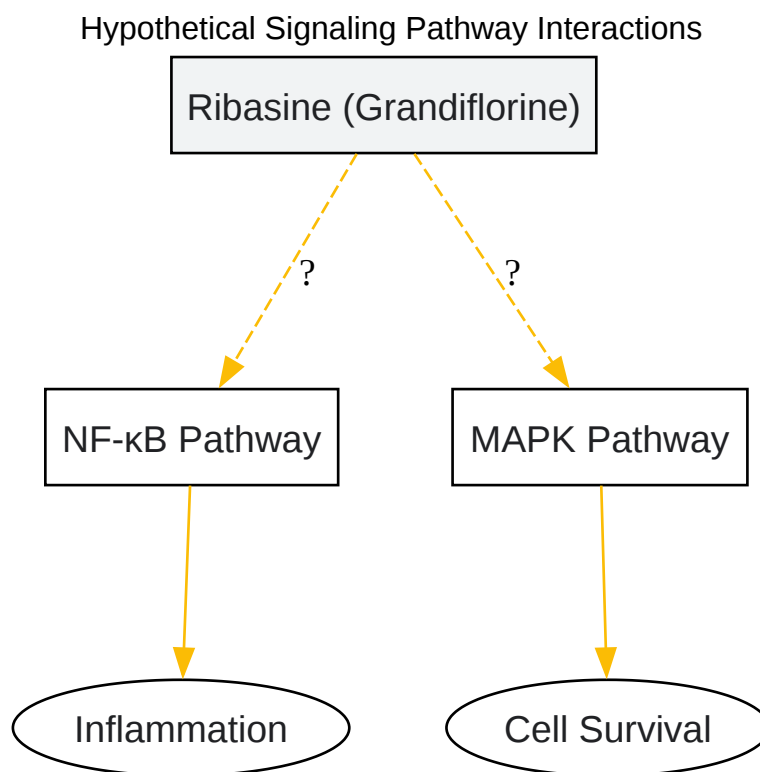
Protocol:

- Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5×10^4 cells per well and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of **Ribasine** (Grandiflorine) for 1 hour.
- LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 $\mu\text{g/mL}$) to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known anti-inflammatory agent and LPS).
- Incubation: Incubate the plate for 24 hours.
- Nitrite Measurement: Collect the cell culture supernatant. Mix 50 μL of the supernatant with 50 μL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark. Then, add 50 μL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
- Absorbance Measurement: Measure the absorbance at 540 nm.
- Data Analysis: The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve. The inhibitory effect of the compound on NO production is calculated relative to the LPS-stimulated vehicle control.

Signaling Pathway Interactions

There is no direct evidence in the searched literature to suggest that **Ribasine** (Grandiflorine) interacts with specific signaling pathways. However, many diterpenoid alkaloids are known to exert their biological effects through modulation of key cellular signaling cascades. Potential pathways of interest for future investigation, based on the activities of other alkaloids, could include the NF- κ B and MAPK signaling pathways, which are central to inflammation and cell survival.

Hypothetical Signaling Pathway Interaction Diagram:



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References

- 1. jipb.net [jipb.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Triterpenoid Alkaloids With Their Potential Cytotoxic Activity From the Roots of Siraitia grosvenorii [frontiersin.org]

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